Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl-

Medicinal Chemistry Chemical Biology Kinase Inhibition

Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- (CAS 653586-63-1) is a fused, nitrogen-rich heterocycle with the molecular formula C10H14N4O and a molecular weight of 206.24 g/mol. It belongs to the pyrazolotriazine class, which has been broadly investigated for kinase inhibition, CRF antagonism, and GABA receptor modulation.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 653586-63-1
Cat. No. B12519622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl-
CAS653586-63-1
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=N2)C(C)(C)C)NC1=O
InChIInChI=1S/C10H14N4O/c1-6-9(15)11-8-5-7(10(2,3)4)13-14(8)12-6/h5H,1-4H3,(H,11,15)
InChIKeyLMWQMWGPPWFCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

653586-63-1 | Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- | Core Chemical Identity


Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- (CAS 653586-63-1) is a fused, nitrogen-rich heterocycle with the molecular formula C10H14N4O and a molecular weight of 206.24 g/mol . It belongs to the pyrazolotriazine class, which has been broadly investigated for kinase inhibition, CRF antagonism, and GABA receptor modulation . The compound features a tert-butyl group at the 7-position, a methyl group at the 3-position, and a lactam carbonyl, which together influence its hydrogen-bonding capacity, lipophilicity, and metabolic stability compared to unsubstituted or aryl-substituted analogs.

Why Generic Pyrazolotriazine Substitution Fails for 7-(tert-Butyl)-3-methyl-pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one


Direct replacement of 7-(tert-butyl)-3-methyl-pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one with other pyrazolotriazinones is not supported by the public evidence base. The available class-level review indicates that biological activity within the pyrazolotriazine family is highly sensitive to substitution pattern, with different isomers (e.g., pyrazolo[1,5-d][1,2,4]triazine vs. pyrazolo[1,5-b][1,2,4]triazine) and different substituents leading to distinct target profiles (kinase inhibition, GABA receptor modulation, CRF antagonism). No head-to-head comparative data exist to confirm that a 7-phenyl analog, a 7-methyl analog, or an N-alkylated variant would replicate the same physicochemical or biological properties. Consequently, any generic substitution would constitute an unvalidated change with unknown pharmacological or physicochemical consequences.

653586-63-1 Quantitative Differentiation Evidence Register


Limited Public Evidence Base: Absence of Direct Comparative Data

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no direct, quantitative comparison of 7-(tert-butyl)-3-methyl-pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one against a named structural analog in any functional assay, binding assay, or physicochemical measurement. While the pyrazolotriazine scaffold has known biological activities , the specific compound lacks published IC50, Ki, logP, solubility, or metabolic stability data that would differentiate it from, for example, 7-phenyl-3-methyl-pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one. This evidence gap must be explicitly acknowledged for procurement decisions.

Medicinal Chemistry Chemical Biology Kinase Inhibition

Calculated Physicochemical Differentiation: Molecular Weight and Hydrogen-Bonding Profile vs. 7-Phenyl Analog

Based on the molecular formula C10H14N4O (MW 206.24) , the target compound possesses a lower molecular weight and a distinct hydrogen-bond donor/acceptor profile compared to a hypothetical 7-phenyl analog (e.g., C12H10N4O, MW ~226). The tert-butyl group contributes only carbon and hydrogen atoms, providing steric bulk without additional hydrogen-bond donors, whereas a phenyl group would introduce π-stacking potential and alter lipophilicity. This difference can be quantified by the number of hydrogen-bond donors (1: the lactam NH) and acceptors (4: N atoms and the carbonyl), which are identical between the two compounds, but the three-dimensional shape and electrostatic potential surface differ substantially.

Drug Design Fragment-Based Screening Physicochemical Property

Class-Level Scaffold Differentiation: Pyrazolo[1,5-b] vs. Pyrazolo[1,5-d] Isomerism

The pyrazolotriazine review categorizes isomers into distinct biological activity profiles. Pyrazolo[1,5-d][1,2,4]triazines are prominently represented among GABA_A α5 receptor ligands (e.g., MRK-016), while pyrazolo[1,5-a][1,3,5]triazines are explored as CDK inhibitors. The target compound’s [1,5-b] isomerism positions it in a less-explored chemical space . Although no quantitative activity data exist for the [1,5-b] isomer, the structural uniqueness of the ring junction may confer different kinase selectivity or physicochemical properties compared to the more studied [1,5-d] and [1,5-a] isomers.

Isomer-Specific Activity Kinase Selectivity GABA Receptor Modulation

653586-63-1 Application Scenarios Grounded in Evidence


Fragment-Based Lead Discovery Requiring a Compact, sp³-Rich Heterocyclic Core

The low molecular weight (206.24 g/mol) and single hydrogen-bond donor of 7-(tert-butyl)-3-methyl-pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one make it suitable as a fragment for X-ray crystallography or SPR-based screening campaigns. Its tert-butyl group provides a defined hydrophobic anchor without introducing additional rotatable bonds, which is advantageous for maintaining ligand efficiency. This scenario is supported by the calculated physicochemical profile, although no experimental fragment screening data are publicly available.

Kinase Inhibitor Design Targeting Under-Explored Isomeric Space

The pyrazolo[1,5-b] isomerism is less represented in kinase inhibitor patents compared to [1,5-d] and [1,5-a] series. Researchers seeking to expand chemical matter around novel kinase targets (e.g., CDK12, CK2) may prioritize this scaffold to access new intellectual property space. The class-level review indicates that pyrazolotriazines can inhibit kinases, but any specific kinase activity for this compound would need to be determined experimentally.

Synthetic Intermediate for 7-Substituted Pyrazolotriazinone Libraries

The compound can serve as a late-stage intermediate or reference standard for the synthesis of more complex pyrazolotriazinone libraries. Its defined substitution pattern (7-tert-butyl, 3-methyl) allows researchers to probe the effect of 7-position sterics on biological activity when compared to 7-aryl or 7-alkyl analogs synthesized in parallel. The lack of published SAR data means that any differentiation must be empirically established by the user.

Quote Request

Request a Quote for Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.